![molecular formula C8F14O B14458203 Perfluoro(1-oxaspiro[4.4]nonane) CAS No. 73187-04-9](/img/structure/B14458203.png)
Perfluoro(1-oxaspiro[4.4]nonane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(1-oxaspiro[4.4]nonane) is a fluorinated organic compound known for its unique spirocyclic structure. This compound is characterized by its high thermal and chemical stability, making it an inert solvent in various industrial applications .
Preparation Methods
The synthesis of Perfluoro(1-oxaspiro[4.4]nonane) involves the fluorination of precursor compounds. One common method includes the reaction of perfluorinated alkenes with oxygen-containing reagents under controlled conditions . Industrial production methods typically involve electrochemical fluorination, which ensures the complete fluorination of the organic substrate, resulting in a highly stable perfluorinated compound .
Chemical Reactions Analysis
Perfluoro(1-oxaspiro[4.4]nonane) is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo specific reactions under extreme conditions. For instance, it can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles . Common reagents for these reactions include strong bases and nucleophiles such as amines and alkoxides . The major products formed from these reactions are typically substituted spirocyclic compounds .
Scientific Research Applications
Perfluoro(1-oxaspiro[4.4]nonane) has several applications in scientific research due to its stability and inertness. In chemistry, it is used as a solvent for reactions involving highly reactive species . In biology and medicine, its inert nature makes it suitable for use in drug delivery systems where non-reactivity with biological molecules is crucial . Additionally, it is employed in the industry as a heat transfer fluid and in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of Perfluoro(1-oxaspiro[4.4]nonane) primarily involves its role as an inert medium. Its molecular structure, characterized by strong carbon-fluorine bonds, ensures that it does not participate in chemical reactions under normal conditions . This inertness is beneficial in applications where the compound needs to remain stable and non-reactive .
Comparison with Similar Compounds
Perfluoro(1-oxaspiro[4.4]nonane) can be compared to other perfluorinated compounds such as perfluorobutanesulfonyl fluoride and perfluorooctanoic acid . While all these compounds share the characteristic of high stability due to the presence of carbon-fluorine bonds, Perfluoro(1-oxaspiro[4.4]nonane) is unique due to its spirocyclic structure, which imparts additional rigidity and stability . Similar compounds include perfluorobutanesulfonyl fluoride, which is used as an electrophile in organic synthesis, and perfluorooctanoic acid, known for its use in the production of fluoropolymers .
Properties
CAS No. |
73187-04-9 |
|---|---|
Molecular Formula |
C8F14O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,6,6,7,7,8,8,9,9-tetradecafluoro-1-oxaspiro[4.4]nonane |
InChI |
InChI=1S/C8F14O/c9-2(10)1(3(11,12)6(17,18)5(2,15)16)4(13,14)7(19,20)8(21,22)23-1 |
InChI Key |
WPMMEEGCKXSMFS-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(C(C(O2)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


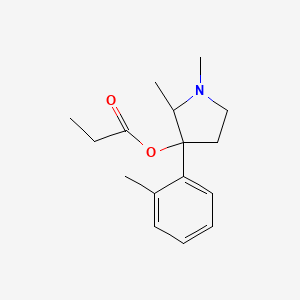
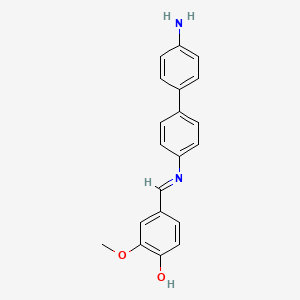
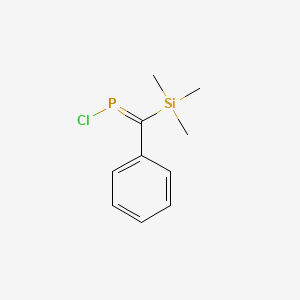

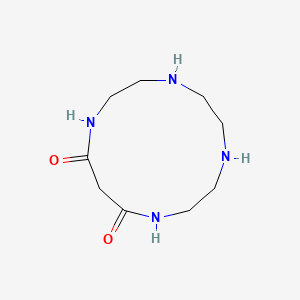
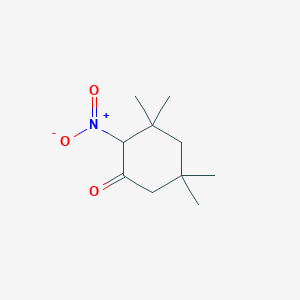
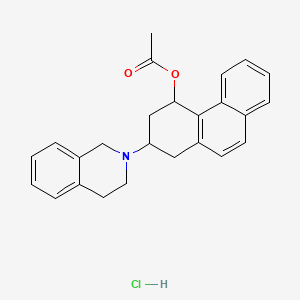
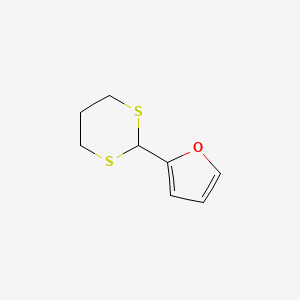
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

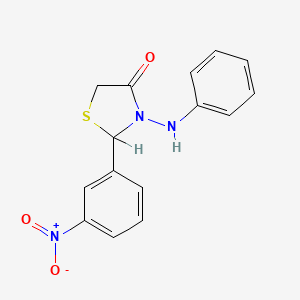
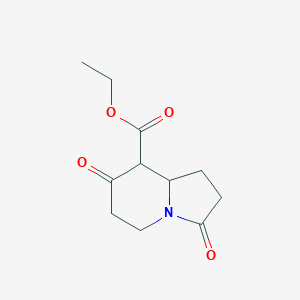

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
